VT103

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

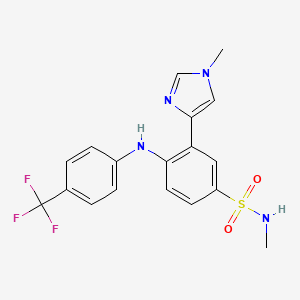

N-methyl-3-(1-methylimidazol-4-yl)-4-[4-(trifluoromethyl)anilino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c1-22-28(26,27)14-7-8-16(15(9-14)17-10-25(2)11-23-17)24-13-5-3-12(4-6-13)18(19,20)21/h3-11,22,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCVDQHLYHBAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of VT103

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT103 is an orally active and selective small molecule inhibitor targeting TEA Domain Transcription Factor 1 (TEAD1). Its mechanism of action is centered on the inhibition of TEAD1 auto-palmitoylation, a critical post-translational modification required for its interaction with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). By disrupting the YAP/TAZ-TEAD1 signaling axis, this compound effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes, leading to anti-tumor activity in preclinical models, particularly in cancers with a dysregulated Hippo signaling pathway. This document provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of TEAD1 Auto-Palmitoylation

The primary mechanism of action of this compound is the selective inhibition of TEAD1 auto-palmitoylation. Palmitoylation is a lipid post-translational modification where a palmitate group is attached to a cysteine residue. In the case of TEAD proteins, this modification occurs within a central lipid-binding pocket and is essential for their stability and subsequent interaction with YAP and TAZ.

This compound binds to this central pocket of TEAD1, preventing the covalent attachment of palmitate. This non-palmitoylated state of TEAD1 is unable to effectively bind with YAP and TAZ, leading to the disruption of the transcriptional complex. Consequently, the downstream transcription of target genes regulated by the Hippo pathway, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61), is suppressed.[1][2] This ultimately results in reduced cell proliferation and tumor growth in cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma.

A noteworthy aspect of this compound's mechanism is its selectivity for TEAD1 over other TEAD isoforms (TEAD2, TEAD3, and TEAD4).[1] This selectivity may contribute to a more targeted therapeutic effect with a potentially favorable safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |

| YAP Reporter Assay | HEK293T | YAP/TAZ-TEAD Transcriptional Activity | IC50 | 1.02 nM | [1] |

| Cell Viability Assay (CellTiter-Glo) | NCI-H226 (NF2-deficient mesothelioma) | Cell Proliferation | IC50 | 0.003 µM (3 nM) | |

| TEAD Palmitoylation Inhibition | HEK293T cells expressing TEAD isoforms | TEAD1, TEAD2, TEAD3, TEAD4 | Concentration for selective TEAD1 inhibition | 3 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Endpoint | Result | Reference |

| NCI-H226 Xenograft (mice) | NF2-deficient mesothelioma | 0.3 - 10 mg/kg, p.o., once daily | Tumor Growth Inhibition | Significant tumor growth inhibition observed even at 0.3 mg/kg. | [1] |

| NCI-H2373 Xenograft (mice) | Pleural mesothelioma | 0.3 - 10 mg/kg, p.o., once daily | Tumor Volume Reduction | Reduction in tumor volume. |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of this compound's mechanism of action.

Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD1 auto-palmitoylation.

Caption: Logical progression of this compound's mechanism of action from target engagement to anti-tumor effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

TEAD Palmitoylation Assay

This assay is designed to measure the extent of TEAD palmitoylation in the presence of an inhibitor.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect cells with expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.

-

-

Metabolic Labeling and Compound Treatment:

-

24 hours post-transfection, treat the cells with either DMSO (vehicle control) or this compound at the desired concentration (e.g., 3 µM).

-

Concurrently, add 100 µM of alkyne palmitate to the culture medium for metabolic labeling of newly synthesized palmitoylated proteins.

-

Incubate the cells for an additional 24 hours.

-

-

Immunoprecipitation:

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-Myc antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Click Chemistry Reaction:

-

Resuspend the beads in a reaction buffer containing 0.1 mM biotin-azide, 1 mM TCEP, 0.2 mM THPTA, and 1 mM CuSO4.

-

Incubate for 1 hour at room temperature to covalently link biotin to the alkyne-labeled palmitate.

-

-

Western Blot Analysis:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.

-

Strip and re-probe the membrane with an anti-Myc antibody to detect total immunoprecipitated TEAD.

-

Quantify the band intensities to determine the ratio of palmitoylated to total TEAD.

-

Caption: Step-by-step workflow of the TEAD palmitoylation assay.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to assess the effect of this compound on the interaction between endogenous YAP and TEAD1.

Protocol:

-

Cell Culture and Treatment:

-

Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treat the cells with either DMSO or this compound (e.g., 3 µM) for the desired duration (e.g., 4 or 24 hours).

-

-

Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Incubate an equal amount of protein from each sample with an anti-TEAD1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

-

Elute the immunoprecipitated protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins and input lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-YAP antibody to detect co-immunoprecipitated YAP.

-

Strip and re-probe the membrane with an anti-TEAD1 antibody to confirm the immunoprecipitation of TEAD1.

-

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Protocol:

-

Cell Culture and Implantation:

-

Culture NCI-H226 cells to ~80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Compound Formulation and Administration:

-

Formulate this compound for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer this compound or vehicle to the respective groups once daily at the specified doses (e.g., 0.3, 1, 3, 10 mg/kg).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for the duration of the study (e.g., 21-28 days).

-

The study endpoint may be a predetermined tumor volume or time point.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, tumors can be excised for analysis of target gene expression (e.g., by qRT-PCR for CTGF and CYR61) to confirm target engagement.

-

Conclusion

This compound represents a targeted therapeutic strategy aimed at the Hippo signaling pathway, a key regulator of tissue growth and tumorigenesis. Its mechanism of action, centered on the selective inhibition of TEAD1 auto-palmitoylation, offers a novel approach to disrupt the oncogenic activity of the YAP/TAZ-TEAD transcriptional complex. The preclinical data to date demonstrates potent and selective activity, supporting its further development as a potential treatment for cancers with a dysregulated Hippo pathway. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this compound and related therapeutic agents.

References

VT103: A Selective TEAD1 Palmitoylation Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional co-activators YAP and TAZ, key downstream effectors of this pathway, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. The activity of TEAD transcription factors is dependent on a unique post-translational modification: auto-palmitoylation. This modification is essential for the interaction between TEADs and YAP/TAZ. VT103 is a potent and selective, orally active small molecule inhibitor of TEAD1 auto-palmitoylation. By binding to the central lipid pocket of TEAD1, this compound prevents its palmitoylation, thereby disrupting the YAP/TAZ-TEAD1 interaction and inhibiting the transcription of downstream target genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy, with a focus on its potential as a therapeutic agent for cancers with aberrant Hippo pathway signaling, such as NF2-deficient mesothelioma and BRAF V600E mutated lung adenocarcinoma.

Introduction: The Hippo-YAP-TEAD Signaling Pathway in Cancer

The Hippo signaling pathway is an evolutionarily conserved cascade that plays a crucial role in controlling organ size by regulating cell proliferation and apoptosis.[1][2] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[3] When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[1][3] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[3] In the "Hippo-off" state, which is common in many cancers, unphosphorylated YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][4] The YAP/TAZ-TEAD complex then drives the transcription of genes that promote cell proliferation, inhibit apoptosis, and contribute to tumorigenesis.[1][2]

A key regulatory step for TEAD activity is its auto-palmitoylation, a process where a palmitate molecule is attached to a conserved cysteine residue within the TEAD protein.[5][6] This lipid modification is critical for the stable interaction between TEAD and YAP/TAZ.[5][7] Consequently, inhibiting TEAD palmitoylation has emerged as a promising therapeutic strategy to block the oncogenic functions of the YAP/TAZ-TEAD complex.[6][8]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the auto-palmitoylation of TEAD1.[9][10] It functions by non-covalently binding to the central hydrophobic lipid pocket of TEAD1, the same pocket that the palmitate molecule would occupy.[11][12] This direct competition prevents the auto-palmitoylation of TEAD1. The absence of this critical lipid modification allosterically disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ.[7][11] As a result, the formation of the oncogenic YAP/TAZ-TEAD1 transcriptional complex is inhibited, leading to the downregulation of downstream target gene expression and subsequent suppression of tumor cell proliferation and survival.[9][10][11]

Figure 1: Mechanism of action of this compound in the Hippo pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Target | IC50 / EC50 | Reference |

| YAP Reporter Assay | HEK293T | YAP/TAZ-TEAD Transcription | 1.02 nM | [9][13] |

| Cell Viability Assay | NCI-H226 (NF2-deficient) | Cell Proliferation | 1 nM | [14] |

| Cell Viability Assay | NCI-H2373 (NF2-mutant) | Cell Proliferation | 2 nM | [14] |

| Cell Viability Assay | Mero-48a | Cell Proliferation | 5 nM | [14] |

| Cell Viability Assay | SDM103T2 | Cell Proliferation | 2 nM | [14] |

| Cell Viability Assay | NCI-H2052 | Cell Proliferation | 10 nM | [14] |

| Cell Viability Assay | ACC-MESO-1 | Cell Proliferation | 5 nM | [14] |

| Cell Viability Assay | ZL34 | Cell Proliferation | 21 nM | [14] |

| Cell Viability Assay | JU77 | Cell Proliferation | 232 nM | [14] |

| Cell Viability Assay | KTOR81 (BRAF V600E) | Cell Proliferation | IC50 not specified, effective in combination | [15][16] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing | Outcome | Reference |

| NCI-H226 (CDX) | 1-3 mg/kg, p.o., once a day | Significant tumor growth inhibition | [11] |

| NCI-H2373 (CDX) | 0.3-10 mg/kg, p.o., once per day | Dose-dependent tumor volume reduction | [11][13] |

| NCI-H2373-Tu-P2 (CDX) | Not specified | In vivo efficacy | [11] |

| KTOR81 (PDX) | Not specified | Enhanced efficacy of dabrafenib | [15][16] |

Table 3: Selectivity of this compound

| Assay Type | Target | Effect | Concentration | Reference |

| Palmitoylation Assay | TEAD1 | Inhibition | 3 µM | [9][12] |

| Palmitoylation Assay | TEAD2 | No inhibition | 3 µM | [9][12] |

| Palmitoylation Assay | TEAD3 | Limited effect | 3 µM | [9][11] |

| Palmitoylation Assay | TEAD4 | Limited effect | 3 µM | [9][11] |

| Co-immunoprecipitation | YAP-TEAD1 Interaction | Disruption | 3 µmol/L | [9][11] |

| Co-immunoprecipitation | YAP-TEAD4 Interaction | No disruption | 3 µmol/L | [11] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TEAD Palmitoylation Assay

This assay is designed to assess the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.

-

Cell Culture and Transfection: HEK293T cells are cultured in standard conditions and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.[12]

-

Compound Treatment: Transfected cells are treated with this compound at a specified concentration (e.g., 3 µM) for a designated period.[9][12]

-

Cell Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.

-

Acyl-PEG Exchange Gel Shift (APEGS) Analysis: The APEGS assay is used to detect palmitoylated proteins. Briefly, free thiol groups are blocked, the thioester bond of palmitoylated cysteines is cleaved with hydroxylamine, and the newly exposed thiol groups are labeled with a large PEG molecule. This results in a significant shift in the molecular weight of the palmitoylated protein, which can be visualized by Western blotting.[11]

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-MYC antibody to detect the TEAD proteins. The presence or absence of a band shift indicates the level of palmitoylation.[11]

YAP Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound.[11]

-

Luciferase Activity Measurement: After a defined incubation period, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to cell viability, and the IC50 value is calculated by fitting the data to a dose-response curve.[17][18]

Co-immunoprecipitation (Co-IP)

This technique is used to determine if this compound disrupts the interaction between YAP/TAZ and TEAD proteins in cells.

-

Cell Culture and Treatment: A relevant cell line, such as the NF2-deficient NCI-H226 or NF2-mutant NCI-H2373 cells, is treated with this compound (e.g., 3 µmol/L) or a vehicle control for a specified duration (e.g., 4 or 24 hours).[11]

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to either TEAD1 or TEAD4, or a control IgG antibody. The antibody-protein complexes are then captured using Protein A/G beads.[11]

-

Western Blotting: The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against YAP and TAZ to detect their presence in the TEAD immunocomplexes. A reduction in the amount of co-immunoprecipitated YAP or TAZ in the this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.[11]

Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., NCI-H226, KTOR81) are seeded in 96-well plates at a specific density.[15][16]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound, often in a serial dilution format.[11]

-

Incubation: The plates are incubated for a specified period (e.g., 72 or 168 hours).[15][16]

-

Viability Measurement: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[15][16]

-

Data Analysis: The luminescence data is used to generate dose-response curves, from which the GI50 (the concentration that causes 50% growth inhibition) can be calculated.[14]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

-

Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., NCI-H226) to establish tumors (cell line-derived xenograft - CDX) or implanted with patient tumor tissue (patient-derived xenograft - PDX).[11][15]

-

Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 0.3-10 mg/kg) once daily.[11][13]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess target engagement. This can be done by measuring the expression of YAP/TAZ-TEAD target genes, such as CTGF and CYR61, using qPCR, or by analyzing TEAD1 palmitoylation levels using the APEGS assay.[11]

-

Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the compound.[15]

Figure 2: Experimental workflow for assessing this compound efficacy.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of TEAD1 auto-palmitoylation, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models of cancers with aberrant Hippo pathway signaling. Its selectivity for TEAD1 over other TEAD isoforms and its favorable oral bioavailability make it a promising candidate for clinical development.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes combination studies with other targeted therapies, as has been explored with the BRAF inhibitor dabrafenib in lung adenocarcinoma.[15][16] Additionally, the identification of predictive biomarkers will be crucial for patient selection in future clinical trials. The continued investigation of TEAD palmitoylation inhibitors like this compound holds great promise for the development of novel and effective treatments for a range of YAP/TAZ-driven cancers.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 15. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IC50 and EC50 | Graphstats Technologies [graphstats.net]

The Role of VT103 in the Hippo Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers. A central event in this pathway is the transcriptional activity of the YAP/TAZ coactivators through their interaction with TEAD transcription factors. VT103 has emerged as a potent and selective small molecule inhibitor targeting this interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to the Hippo Signaling Pathway

The Hippo pathway is a complex signaling network that, in its active state, phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ)[1][2][3]. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival[4][5]. Dysregulation of this pathway, often through mutations in upstream components like Neurofibromin 2 (NF2), leads to the constitutive activation of YAP/TAZ-TEAD, promoting tumorigenesis[6][7]. This makes the YAP/TAZ-TEAD interaction a compelling target for cancer therapy[7].

This compound: A Selective TEAD1 Autopalmitoylation Inhibitor

This compound is an orally active small molecule that selectively inhibits the autopalmitoylation of TEAD1[8][9][10]. This post-translational modification is essential for the stable interaction between TEAD and its coactivators, YAP and TAZ[11]. By blocking this process, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the suppression of downstream gene transcription and subsequent inhibition of tumor growth[8][12].

Mechanism of Action

The primary mechanism of this compound involves its binding to the lipid pocket of TEAD1, preventing the covalent attachment of a palmitate group to a conserved cysteine residue[11]. This inhibition of autopalmitoylation allosterically hinders the binding of YAP and TAZ. Recent studies have also suggested that for certain sulfonamide-containing TEAD inhibitors like this compound, the mechanism may also involve promoting the interaction between TEAD and the transcriptional repressor VGLL4, effectively creating a cofactor switch from the oncogenic YAP to the tumor-suppressive VGLL4[6][13].

Quantitative Data on this compound Activity

In Vitro Potency and Selectivity

This compound demonstrates high potency against TEAD1 and selectivity over other TEAD isoforms.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (TEAD1) | 1.02 nM | Biochemical Assay | [14] |

| TEAD Selectivity | Selective for TEAD1 | HEK293T cells expressing TEAD1-4 (at 3 µM) | [8][12][14] |

| Antiproliferative IC50 | Varies (nM range) | NF2-deficient mesothelioma cell lines (e.g., NCI-H226, NCI-H2373) | [15] |

In Vivo Efficacy

Preclinical xenograft models have shown significant anti-tumor activity of this compound.

| Animal Model | This compound Dosage | Outcome | Reference |

| NCI-H226 CDX | 0.3 - 10 mg/kg (p.o., once daily) | Dose-dependent tumor growth inhibition | [8][12][14] |

| NCI-H2373 CDX | 10 mg/kg (p.o., once daily for 3 days) | Inhibition of TEAD1 palmitoylation and CTGF gene expression | [15] |

| NCI-H226 CDX | 5 mg/kg (daily) | Significant reduction in tumor volume | [6] |

| BRAF V600E-mutated LUAD Xenograft | In combination with Dabrafenib | Enhanced therapeutic efficacy | [16] |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to assess the disruption of the YAP-TEAD protein-protein interaction by this compound.

-

Cell Treatment: Treat NF2-mutant NCI-H2373 or NCI-H226 cells with this compound (e.g., 3 µM) or vehicle control for specified durations (e.g., 4 or 24 hours)[15].

-

Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with anti-TEAD1 or anti-TEAD4 specific antibodies overnight at 4°C. Control immunoprecipitation should be performed with a non-specific IgG antibody[15].

-

Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using anti-YAP and anti-TAZ antibodies to detect co-precipitated proteins[15].

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method quantifies the effect of this compound on the transcription of YAP/TAZ-TEAD target genes.

-

Cell/Tumor Treatment: Treat cells (e.g., NCI-H2373) with this compound at various concentrations (e.g., 0.3 or 3 µM) for a defined period (e.g., 4 hours) or treat tumor-bearing mice with this compound (e.g., once per day for 3 days)[15].

-

RNA Extraction: Isolate total RNA from cells or harvested tumor tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH) for normalization[15].

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound.

-

Cell Seeding: Seed cells (e.g., 2000 cells/well) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., a 10-point threefold serial dilution starting at 3 µM)[15].

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 168 hours).

-

Viability Measurement: Measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 2.0 Assay) according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of cell proliferation against the log concentration of the compound to determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the Hippo signaling pathway through a specific mechanism of TEAD1 autopalmitoylation inhibition. The preclinical data strongly support its anti-tumor activity in cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma and certain lung adenocarcinomas[15][16]. The selectivity of this compound for TEAD1 may offer a favorable therapeutic window. Further investigation into the role of the this compound-induced TEAD-VGLL4 cofactor switch could provide deeper insights into its mechanism of action and potential biomarkers for patient stratification[6][13]. Clinical development of TEAD inhibitors, including compounds with similar mechanisms to this compound, is ongoing and holds the potential to provide a new therapeutic option for patients with high unmet medical needs[7]. Combination therapies, for instance with MAPK pathway inhibitors, have also shown promise and warrant further exploration[17].

References

- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 3. Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hippo signaling pathway: from multiple signals to the hallmarks of cancers: Hippo pathway: from multiple signals to the hallmarks of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]

- 6. biorxiv.org [biorxiv.org]

- 7. onclive.com [onclive.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medkoo.com [medkoo.com]

- 11. vivacetherapeutics.com [vivacetherapeutics.com]

- 12. glpbio.com [glpbio.com]

- 13. pnas.org [pnas.org]

- 14. caymanchem.com [caymanchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

VT103: A Deep Dive into the Inhibition of YAP/TAZ-TEAD Mediated Transcription

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are critical regulators of tissue growth, organ size, and cellular homeostasis. Dysregulation of this pathway, leading to the nuclear accumulation and activation of YAP/TAZ, is a key driver in the initiation and progression of various cancers. YAP and TAZ exert their oncogenic functions primarily through their interaction with the TEAD family of transcription factors (TEAD1-4), which drives the expression of genes promoting cell proliferation and survival. VT103 has emerged as a potent and selective small molecule inhibitor of TEAD1 palmitoylation, a crucial post-translational modification for its activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on YAP/TAZ-TEAD-mediated transcription. We will explore the underlying molecular interactions, present key quantitative data, and provide detailed experimental protocols for researchers investigating this promising therapeutic target.

The YAP/TAZ-TEAD Signaling Pathway: A Nexus of Oncogenic Signaling

The Hippo pathway is a complex kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[1] In many cancer contexts, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[1] Once in the nucleus, YAP and TAZ, which lack intrinsic DNA-binding domains, associate with the TEAD family of transcription factors to regulate the expression of a wide array of pro-proliferative and anti-apoptotic genes, including Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[2]

A critical step for the formation of a functional YAP/TAZ-TEAD transcriptional complex is the auto-palmitoylation of TEAD proteins. This lipid modification occurs on a highly conserved cysteine residue within the central lipid-binding pocket of TEAD, and is essential for its stability and its interaction with YAP and TAZ.

Figure 1. The YAP/TAZ-TEAD signaling pathway and the inhibitory mechanism of this compound.

This compound: A Selective Inhibitor of TEAD1 Palmitoylation

This compound is an orally active and selective small molecule inhibitor of TEAD1 protein palmitoylation.[3][4] By specifically targeting the palmitoylation process of TEAD1, this compound effectively disrupts the interaction between YAP/TAZ and TEAD1.[3] This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of downstream target genes that are crucial for cancer cell proliferation and survival.[3]

Mechanism of Action

This compound functions by binding to the central lipid-binding pocket of TEAD1, thereby preventing its auto-palmitoylation.[5] This inhibition leads to two primary consequences:

-

Disruption of YAP/TAZ-TEAD1 Interaction: Palmitoylation is a prerequisite for the stable association of YAP and TAZ with TEAD1. By blocking this modification, this compound effectively abrogates the formation of the oncogenic YAP/TAZ-TEAD1 complex.[5]

-

Inhibition of Target Gene Transcription: Without the formation of the YAP/TAZ-TEAD1 complex, the transcriptional activation of target genes such as CTGF and CYR61 is significantly reduced.[5]

Figure 2. A general experimental workflow for assessing the effects of this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | IC50 | Reference |

| YAP Reporter Assay | HEK293T | 1.02 nM | [3] |

Table 2: In Vivo Efficacy of this compound in Mesothelioma Xenograft Models

| Xenograft Model | Dosing | Outcome | Reference |

| NCI-H2373 | 0.3-10 mg/kg, p.o. once daily | Reduced tumor volume | [6] |

| NCI-H226 | 0.3-10 mg/kg, p.o. once daily | Reduced tumor volume | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the YAP/TAZ-TEAD pathway.

TEAD Palmitoylation Assay

This assay is used to determine the effect of this compound on the auto-palmitoylation of TEAD1.

Materials:

-

HEK293T cells

-

Expression plasmids for Myc-tagged TEAD1

-

Lipofectamine 2000

-

Opti-MEM

-

This compound

-

Alkyne palmitate

-

Cell lysis buffer (e.g., RIPA buffer)

-

Anti-Myc antibody

-

Protein A/G magnetic beads

-

Click chemistry reaction buffer (containing biotin-azide, TCEP, THPTA, and CuSO4)

-

Streptavidin-HRP

-

SDS-PAGE gels and Western blot reagents

Protocol:

-

Cell Transfection: Transfect HEK293T cells with Myc-TEAD1 expression plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, treat the cells with the desired concentrations of this compound or DMSO (vehicle control) and 100 µM alkyne palmitate for another 24 hours.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Myc antibody overnight at 4°C, followed by incubation with Protein A/G magnetic beads for 2 hours at 4°C.

-

Washing: Wash the beads three times with lysis buffer.

-

Click Chemistry: Resuspend the beads in the click chemistry reaction buffer and incubate for 1 hour at room temperature to conjugate biotin-azide to the alkyne palmitate.

-

Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD1 and with an anti-Myc antibody to detect total TEAD1.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD1 Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between YAP and TEAD1.

Materials:

-

Cancer cell line with endogenous YAP and TEAD1 expression (e.g., NCI-H226)

-

This compound

-

Cell lysis buffer

-

Anti-TEAD1 antibody

-

Anti-YAP antibody

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot reagents

Protocol:

-

Compound Treatment: Treat NCI-H226 cells with this compound or DMSO for the desired time (e.g., 4 or 24 hours).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-TEAD1 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2 hours.

-

Washing: Wash the beads extensively with lysis buffer.

-

Elution and Western Blotting: Elute the immunocomplexes and analyze by Western blotting using an anti-YAP antibody to detect co-immunoprecipitated YAP and an anti-TEAD1 antibody to confirm the immunoprecipitation of TEAD1.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cancer cell lines

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the mRNA levels of YAP/TAZ-TEAD target genes.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Compound Treatment: Treat cells with this compound or DMSO for the desired time.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reactions using SYBR Green or TaqMan master mix, primers for the target and housekeeping genes, and the synthesized cDNA.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the TEAD1 palmitoylation process, a key vulnerability in cancers driven by the YAP/TAZ-TEAD signaling axis. Its ability to disrupt the YAP/TAZ-TEAD1 interaction and subsequently inhibit the transcription of oncogenic target genes has been demonstrated in various preclinical models. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other inhibitors of the Hippo pathway. Continued research in this area holds the promise of delivering novel and effective treatments for a range of YAP/TAZ-driven malignancies.

References

- 1. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 6. ch.promega.com [ch.promega.com]

VT103: A Targeted Approach for NF2-Deficient Cancers – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VT103, a novel small molecule inhibitor, for research in cancers characterized by Neurofibromatosis Type 2 (NF2) deficiency. This document outlines the mechanism of action, preclinical data, and key experimental protocols relevant to the study of this compound in this context.

Introduction to NF2-Deficient Cancers and the Hippo Pathway

Neurofibromatosis Type 2 (NF2) is a tumor suppressor gene that encodes the protein Merlin. Loss-of-function mutations in NF2 lead to the development of various benign and malignant tumors, including schwannomas, meningiomas, and malignant mesothelioma. A key consequence of Merlin deficiency is the dysregulation of the Hippo signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis.

In healthy cells, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). However, in NF2-deficient cells, the Hippo pathway is inactivated, resulting in the dephosphorylation and nuclear translocation of YAP and TAZ. In the nucleus, YAP/TAZ associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and survival.

This compound: A Selective TEAD Palmitoylation Inhibitor

This compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation. Palmitoylation, the covalent attachment of palmitic acid to a cysteine residue in the TEAD protein, is essential for its interaction with YAP/TAZ. By blocking this post-translational modification, this compound disrupts the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the downstream signaling that drives tumor growth in NF2-deficient cancers.

Mechanism of Action

This compound selectively binds to the central lipid-binding pocket of TEAD1, preventing its auto-palmitoylation. This inhibition of palmitoylation allosterically disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ. Consequently, the YAP/TAZ-TEAD1-mediated transcription of oncogenic target genes, such as CTGF and CYR61, is suppressed, leading to reduced cell proliferation and tumor growth.

Preclinical Data for this compound in NF2-Deficient Cancers

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for NF2-deficient cancers.

In Vitro Efficacy

This compound has shown potent and selective inhibition of cell proliferation in various NF2-deficient cancer cell lines.

| Cell Line | Cancer Type | NF2 Status | This compound IC50 (nM) |

| NCI-H226 | Malignant Pleural Mesothelioma | Deficient | 9 |

| NCI-H2373 | Malignant Pleural Mesothelioma | Deficient | 4 |

| MSTO-211H | Malignant Pleural Mesothelioma | Deficient | 50 |

| NCI-H2052 | Malignant Pleural Mesothelioma | Mutant | 23 |

| Mero-14 | Malignant Pleural Mesothelioma | Deficient | 24 |

| Mero-95 | Malignant Pleural Mesothelioma | Deficient | 10 |

| ZL-55 | Malignant Pleural Mesothelioma | Deficient | 18 |

| SPC-111 | Malignant Pleural Mesothelioma | Mutant | 81 |

Table 1: In Vitro Anti-proliferative Activity of this compound in NF2-Deficient Mesothelioma Cell Lines.[1]

In a YAP reporter assay, this compound demonstrated a potent inhibitory concentration (IC50) of 1.02 nM.[2]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models of NF2-deficient mesothelioma.

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |

| NCI-H226 | This compound (3 mg/kg, p.o., daily) | Significant reduction in tumor volume |

| NCI-H226 | This compound (10 mg/kg, p.o., daily) | Significant reduction in tumor volume |

| NCI-H2373-Tu-P2 | This compound (10 mg/kg, p.o., daily) | Significant reduction in tumor volume |

Table 2: In Vivo Anti-tumor Efficacy of this compound in NF2-Deficient Mesothelioma Xenograft Models.[3]

Oral administration of this compound at doses as low as 0.3 mg/kg has been shown to block tumor growth in vivo.[2]

Experimental Protocols

TEAD Palmitoylation Assay

This assay is used to determine the ability of this compound to inhibit the palmitoylation of TEAD proteins.

Materials:

-

NF2-deficient cancer cell line (e.g., NCI-H226)

-

Alkyne-palmitic acid probe

-

This compound

-

Lysis buffer

-

Anti-TEAD1 antibody

-

Protein A/G magnetic beads

-

Biotin-azide

-

Click chemistry reaction buffer

-

Streptavidin-HRP

-

Chemiluminescence substrate

Procedure:

-

Culture NF2-deficient cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 4-6 hours.

-

Add the alkyne-palmitic acid probe to the cell culture medium and incubate for another 4 hours.

-

Lyse the cells and quantify protein concentration.

-

Immunoprecipitate endogenous TEAD1 using an anti-TEAD1 antibody coupled to protein A/G magnetic beads.

-

Perform a click chemistry reaction by adding biotin-azide to the immunoprecipitated TEAD1 to attach biotin to the alkyne-palmitate.

-

Wash the beads and elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD1.

-

Use an anti-TEAD1 antibody to detect total TEAD1 as a loading control.

-

Analyze the results by quantifying the band intensities to determine the inhibition of TEAD1 palmitoylation.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to assess the disruption of the YAP-TEAD protein-protein interaction by this compound.

Materials:

-

NF2-deficient cancer cell line (e.g., NCI-H226)

-

This compound

-

Co-IP lysis buffer

-

Anti-TEAD1 antibody or Anti-YAP antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Anti-YAP antibody and Anti-TEAD1 antibody for Western blotting

Procedure:

-

Culture NF2-deficient cells and treat with this compound or DMSO for the desired time (e.g., 24 hours).

-

Lyse the cells with Co-IP lysis buffer and collect the supernatant.

-

Pre-clear the lysate with protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with an anti-TEAD1 antibody (or anti-YAP antibody) overnight at 4°C to form antibody-protein complexes.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using an anti-YAP antibody (if TEAD1 was immunoprecipitated) or an anti-TEAD1 antibody (if YAP was immunoprecipitated) to detect the co-immunoprecipitated protein.

-

The reduction in the amount of co-immunoprecipitated protein in this compound-treated samples compared to the control indicates disruption of the YAP-TEAD interaction.[3]

Visualizations

Signaling Pathway Diagram

References

The Role of VT103 in the Allosteric Inhibition of TEAD Auto-Palmitoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of VT103, a selective, orally active small molecule inhibitor that targets the auto-palmitoylation of TEA Domain (TEAD) transcription factors. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals engaged in oncology research and drug development, particularly those focused on the Hippo signaling pathway.

Introduction: The Hippo Pathway and the Critical Role of TEAD Palmitoylation

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in the development of various cancers.[2][3] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and survival.[1][4]

A critical post-translational modification, S-palmitoylation, is essential for TEAD's function.[5][6][7] TEAD proteins undergo auto-palmitoylation on a highly conserved cysteine residue, where a palmitate molecule inserts into a central hydrophobic lipid pocket.[1][5][8][9] This event is crucial for stabilizing the protein and enabling its interaction with YAP/TAZ.[6][7][10] Consequently, inhibiting TEAD auto-palmitoylation has emerged as a promising therapeutic strategy to counteract cancers driven by aberrant Hippo pathway signaling.[2][8][11]

This compound is a potent and selective small molecule inhibitor designed to block this critical auto-palmitoylation process, specifically targeting TEAD1.[12][13][14] By binding non-covalently to the central lipid pocket, this compound allosterically prevents the palmitoylation of TEAD, which in turn disrupts the YAP/TAZ-TEAD interaction and suppresses oncogenic gene transcription.[1][12][13]

Mechanism of Action of this compound

This compound's mechanism of action is centered on its ability to occupy the central hydrophobic pocket within the TEAD protein, the same site required for auto-palmitoylation.[1] This non-covalent binding physically obstructs the attachment of palmitate to the conserved cysteine residue.

The downstream consequences of this inhibition are twofold:

-

Disruption of the YAP/TAZ-TEAD Interaction: Palmitoylation is a prerequisite for a stable and functional interaction between TEAD and its co-activators, YAP and TAZ.[6][7] By preventing palmitoylation, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[1][12][13]

-

Suppression of Target Gene Expression: With the YAP/TAZ-TEAD complex unable to form, the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61, is significantly downregulated.[1]

This compound demonstrates notable selectivity for TEAD1. While it potently inhibits TEAD1 palmitoylation, it shows significantly less activity against other TEAD isoforms (TEAD2, TEAD3, and TEAD4) at similar concentrations.[1][12][14][15] This selectivity has been confirmed in cellular assays, where this compound treatment leads to a reduction in the YAP-TEAD1 interaction, but not the YAP-TEAD4 interaction.[1][15]

Quantitative Data on this compound

The efficacy and selectivity of this compound have been quantified across various in vitro and in vivo studies. The following tables summarize the key findings.

| Assay | Metric | Value | Reference |

| YAP Reporter Assay | IC₅₀ | 1.02 nM | [12][14] |

| YAP/TAZ-TEAD Transcription Assay | IC₅₀ | 1.2 nM | [15] |

Table 1: In Vitro Potency of this compound.

| TEAD Isoform | Inhibition of Palmitoylation by 3 µM this compound | Cell Line | Reference |

| TEAD1 | Yes | HEK293T, NCI-H2373 | [1][14] |

| TEAD2 | No | HEK293T | [12][14][15] |

| TEAD3 | No | HEK293T | [12][14][15] |

| TEAD4 | No | HEK293T | [12][14][15] |

Table 2: Cellular Selectivity of this compound for TEAD Isoforms.

| Cancer Model | Dosing | Effect | Reference |

| NCI-H226 Mesothelioma Xenograft | 1, 3, 10 mg/kg (p.o., daily) | Significant tumor regression | [1] |

| NCI-H2373 Mesothelioma Xenograft | 0.3 - 10 mg/kg (p.o., daily) | Tumor growth blockage even at 0.3 mg/kg; significant tumor regression at higher doses | [1][14] |

| BRAF V600E LUAD Xenograft (in combination with Dabrafenib) | Not specified | Enhanced therapeutic efficacy | [16] |

Table 3: In Vivo Antitumor Efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core experimental protocols used to characterize this compound.

YAP Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to contain two integrated reporters.

-

TEAD-Responsive Reporter: A firefly luciferase gene under the control of a promoter with multiple tandem repeats of the TEAD binding element (8xGTIIC).

-

Control Reporter: A Renilla luciferase gene driven by a constitutive promoter (e.g., thymidine kinase) to normalize for cell viability and non-specific effects.

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are then treated with a dilution series of this compound or vehicle control (DMSO).

-

Following an incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. IC₅₀ values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.[1]

Cell-Based TEAD Palmitoylation Assay

This assay directly measures the inhibition of TEAD auto-palmitoylation in a cellular context.

-

Reagents:

-

HEK293T cells.

-

Expression plasmids for MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

-

Alkyne-palmitate metabolic label.

-

This compound or other test compounds.

-

Anti-MYC antibody for immunoprecipitation.

-

Reagents for Click Chemistry (e.g., biotin-azide).

-

Streptavidin-HRP for immunoblotting.

-

-

Procedure:

-

HEK293T cells are transfected with a plasmid expressing a MYC-tagged TEAD isoform.

-

After transfection, cells are incubated overnight with the test compound (e.g., 3 µM this compound) and alkyne-palmitate.

-

Cells are lysed, and the TEAD protein is immunoprecipitated using an anti-MYC antibody.

-

The immunoprecipitated TEAD is subjected to a click chemistry reaction, covalently linking a biotin-azide molecule to the alkyne-palmitate incorporated into TEAD.

-

The resulting protein complex is resolved by SDS-PAGE and transferred to a membrane.

-

Palmitoylated TEAD is detected by immunoblotting with streptavidin-HRP. Total TEAD levels are assessed using an anti-MYC or anti-TEAD antibody.[1] A schematic of this workflow is also available.[17]

-

Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD Interaction

This assay assesses the ability of this compound to disrupt the physical interaction between endogenous TEAD and YAP/TAZ proteins.

-

Cell Line: An NF2-deficient cancer cell line with high Hippo pathway activity, such as NCI-H226 or NCI-H2373, is used.[1]

-

Procedure:

-

Cells are treated with this compound (e.g., 3 µM) or vehicle control for a specified duration (e.g., 4 or 24 hours).

-

Cells are lysed in a buffer that preserves protein-protein interactions.

-

Endogenous TEAD1 or TEAD4 is immunoprecipitated from the cell lysates using isoform-specific antibodies.

-

The immunoprecipitated complexes are washed to remove non-specific binders.

-

The proteins are eluted, resolved by SDS-PAGE, and transferred to a membrane.

-

The membrane is immunoblotted with antibodies against YAP and TAZ to detect their presence in the TEAD immunocomplex. Input lysates are run in parallel to confirm total protein levels.[1]

-

In Vivo Pharmacodynamic and Efficacy Studies

These studies evaluate the effects of this compound on tumor growth and target gene expression in animal models.

-

Animal Models: Immunocompromised mice are subcutaneously injected with NF2-deficient human mesothelioma cells (e.g., NCI-H226, NCI-H2373) to establish xenograft tumors.[1][14]

-

Drug Formulation and Administration: this compound is formulated for oral (p.o.) or intravenous (i.v.) administration. A common formulation for oral gavage is 5% DMSO, 10% Solutol, and 85% D5W (5% dextrose in water).[1]

-

Pharmacodynamic Study:

-

Tumor-bearing mice are treated with this compound at various doses.

-

After a set time (e.g., 4 hours after the third daily dose), tumors and other tissues (e.g., kidney, liver) are harvested.

-

RNA is extracted, and the expression levels of TEAD target genes (CTGF, CYR61) are quantified by qRT-PCR to confirm target engagement.[1]

-

-

Efficacy Study:

-

Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered daily at specified doses (e.g., 0.3, 1, 3, 10 mg/kg).

-

Tumor volume and animal body weight are measured regularly throughout the study.

-

Antitumor activity is assessed by comparing tumor growth in the treated groups versus the control group.[1][14]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Hippo Pathway and this compound's intervention point.

Caption: this compound binds to TEAD's lipid pocket, blocking palmitoylation and subsequent YAP/TAZ interaction.

Caption: Experimental workflow for the cell-based TEAD palmitoylation assay.

Conclusion

This compound represents a highly potent and selective tool for interrogating the Hippo signaling pathway and a promising therapeutic candidate for cancers characterized by its dysregulation. Its mechanism of action, centered on the allosteric inhibition of TEAD1 auto-palmitoylation, provides a clear and druggable node of intervention. By physically blocking the central lipid pocket, this compound prevents the crucial post-translational modification required for TEAD's interaction with the oncogenic co-activators YAP and TAZ. The comprehensive data from in vitro and in vivo studies underscore its efficacy in suppressing tumor growth at clinically relevant doses. The detailed protocols provided herein offer a foundation for further research into this compound and the broader class of TEAD palmitoylation inhibitors, facilitating the continued development of novel cancer therapeutics targeting this critical pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]

- 7. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]

- 8. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]

- 16. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for VT103 Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT103 is a selective, orally active small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1) palmitoylation. By preventing the auto-palmitoylation of TEAD1, this compound effectively disrupts the interaction between TEAD1 and the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This inhibition of the YAP/TAZ-TEAD signaling pathway, a critical regulator of cell proliferation and survival, has demonstrated anti-tumor activity in preclinical models, particularly in cancers with dysregulated Hippo signaling, such as mesothelioma and non-small cell lung cancer. These application notes provide a summary of recommended concentrations and detailed protocols for the use of this compound in cell-based assays.

Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration or degradation of the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, primarily TEAD1-4, to drive the expression of genes involved in cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

This compound specifically targets the palmitoylation of TEAD1, a post-translational modification essential for its interaction with YAP/TAZ. By inhibiting this step, this compound selectively blocks the formation of the YAP/TAZ-TEAD1 transcriptional complex, thereby suppressing the expression of downstream target genes and inhibiting cancer cell growth.

Caption: Mechanism of this compound action on the Hippo-YAP/TAZ-TEAD signaling pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various in vitro studies. It is important to note that optimal concentrations may vary depending on the cell line, assay type, and experimental conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific model.

| Cell Line(s) | Assay Type | This compound Concentration | Incubation Time | Observed Effect |

| HEK293T | Palmitoylation Assay | 3 µM | Not Specified | Selective inhibition of TEAD1 palmitoylation, with no effect on TEAD2, TEAD3, or TEAD4.[1] |

| NCI-H226 (Mesothelioma) | Co-Immunoprecipitation | 3 µM | 4 and 24 hours | Disruption of the YAP-TEAD1 interaction.[2] |

| KTOR81 (BRAF V600E-mutated LUAD) | Cell Viability Assay | Stepwise concentrations | 168 hours | Enhanced the efficacy of dabrafenib.[3] |

| KTOR81 (BRAF V600E-mutated LUAD) | Apoptosis Assay | Indicated concentrations | 24 hours | Increased apoptosis in combination with dabrafenib.[3] |

| KTOR81 (BRAF V600E-mutated LUAD) | qRT-PCR | Not Specified | 72 hours | Downregulation of CTGF expression in combination with dabrafenib.[3] |

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Lines: Human mesothelioma (e.g., NCI-H226), non-small cell lung cancer (e.g., KTOR81), and other cancer cell lines with a dependency on the Hippo-YAP/TAZ-TEAD pathway.

-

Culture Media: Use the recommended culture medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general guideline for assessing the effect of this compound on cell viability and proliferation.

Caption: Workflow for a typical cell viability assay with this compound.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well for many cancer cell lines) in a final volume of 100 µL of culture medium.[3][4] Allow cells to attach and resume growth by incubating for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 to 168 hours).[3]

-

Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight in the dark. Measure the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data using a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) value.

Western Blot Analysis of YAP/TAZ-TEAD Target Proteins

This protocol outlines the steps to assess the effect of this compound on the protein levels of YAP/TAZ-TEAD downstream targets, such as CTGF and CYR61.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-TEAD1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is for measuring the effect of this compound on the mRNA expression levels of YAP/TAZ-TEAD target genes.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol. A treatment duration of 24 to 72 hours is often suitable for observing changes in mRNA levels.[3]

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., CTGF, CYR61) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Example Human Primer Sequences:

-

CTGF Forward: 5'-GAGGAAAAGGCAGCTCACTGAAGC-3'

-

CTGF Reverse: 5'-GGAGATACCAGTTCCACAGGTC-3'

-

CYR61 Forward: 5'-GGAAAAGGCAGCTCACTGAAGC-3'[5]

-

CYR61 Reverse: 5'-GGAGATACCAGTTCCACAGGTC-3'[5]

-

Note: It is highly recommended to design and validate primers according to best practices or use pre-validated primer assays.

-

-

Perform the qRT-PCR using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the vehicle-treated control.

Troubleshooting

-

Low or no effect of this compound:

-

Verify the activity of the this compound compound.

-

Increase the concentration and/or incubation time.

-

Ensure the cell line used is dependent on the YAP/TAZ-TEAD pathway.

-

-

High background in Western blots:

-

Optimize blocking conditions (time, blocking agent).

-

Increase the number and duration of washes.

-

Titrate primary and secondary antibody concentrations.

-

-

Non-specific products in qRT-PCR:

-

Perform a melt curve analysis to check for primer-dimers or non-specific amplicons.

-

Optimize the annealing temperature.

-

Design new primers if necessary.

-

These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]